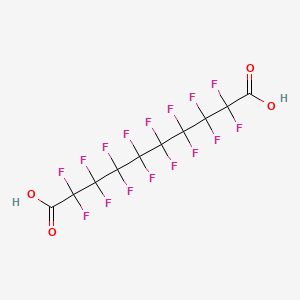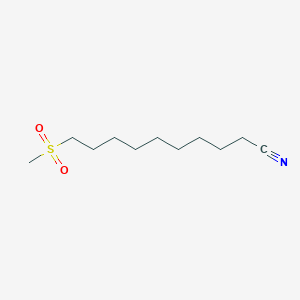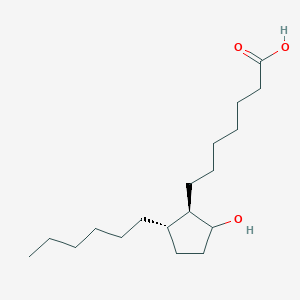
Perfluorosebacic acid
Overview
Description
Perfluorosebacic acid, also known as hexadecafluorodecanedioic acid, is a perfluoroalkanedicarboxylic acid. It is characterized by the replacement of all hydrogen atoms in sebacic acid with fluorine atoms, resulting in a highly fluorinated compound. This unique structure imparts distinct chemical and physical properties, making it valuable in various industrial and scientific applications .
Mechanism of Action
Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It has been used in various applications, including the synthesis of synthetic polymers and three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) . Here is a summary of the current understanding:
Target of Action
Related compounds such as perfluorooctanoic acid (pfoa) have been shown to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in lipid metabolism .
Mode of Action
It’s known that pfoa, a related compound, can up-regulate the gene expressions of pparα and γ in the thymus and the spleen . This suggests that this compound might also interact with these receptors, leading to changes in lipid metabolism.
Biochemical Pathways
It’s known that pfoa, a related compound, can induce mitochondrial damage and lymphocyte apoptosis . This suggests that this compound might also affect similar pathways.
Pharmacokinetics
It’s known that related compounds like pfoa can be absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It’s known that pfoa, a related compound, can decrease immunity in mice, cause serious atrophy in immune system organs, and increase the percentage of apoptotic cells .
Biochemical Analysis
Biochemical Properties
It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorosebacic acid belongs, can interact with various biomolecules
Molecular Mechanism
It is known that PFAS can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of PFAS can change over time
Dosage Effects in Animal Models
It is known that PFAS can have varying effects at different dosages
Metabolic Pathways
It is known that PFAS can affect glucose and lipid metabolism
Transport and Distribution
It is known that PFAS can be transported and distributed in the environment through water and the atmosphere
Subcellular Localization
It is known that the subcellular localization of proteins can be affected by various factors
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorosebacic acid can be synthesized through the oxidation of perfluorooctadiene. The process involves the following steps:
Oxidation: Perfluorooctadiene is oxidized using potassium permanganate (KMnO4) to yield this compound.
Esterification: The diethyl esters of this compound can be prepared by dissolving the acid in absolute ethanol and adding fluorosulfonic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, followed by purification steps to obtain the desired product. The use of advanced oxidation techniques and efficient purification methods ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Perfluorosebacic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce perfluorinated derivatives.
Substitution: The acid can react with reagents like thionyl chloride (SOCl2) to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) and aluminum chloride (AlCl3)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Tetrahydroperfluorodiols: Formed through reduction reactions.
Acid Chlorides: Formed through substitution reactions with thionyl chloride.
Scientific Research Applications
Perfluorosebacic acid has diverse applications in scientific research, including:
Comparison with Similar Compounds
- Perfluoroadipic acid
- Perfluorododecanedioic acid
- Perfluoroglutaric acid
Comparison: Perfluorosebacic acid is unique due to its longer carbon chain compared to perfluoroadipic acid and perfluoroglutaric acid, which results in different physical and chemical properties. Its high degree of fluorination imparts exceptional stability and resistance to degradation, making it particularly valuable in applications requiring robust materials .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCSMEGZIYWAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184728 | |
| Record name | Perfluorodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-78-8 | |
| Record name | Perfluorosebacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















